ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
CAS No.: 852451-19-5
Cat. No.: VC4199088
Molecular Formula: C22H26N6O4
Molecular Weight: 438.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852451-19-5 |
|---|---|
| Molecular Formula | C22H26N6O4 |
| Molecular Weight | 438.488 |
| IUPAC Name | ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H26N6O4/c1-4-32-22(31)26-9-7-25(8-10-26)19(29)13-27-14-23-20-18(21(27)30)12-24-28(20)17-6-5-15(2)16(3)11-17/h5-6,11-12,14H,4,7-10,13H2,1-3H3 |
| Standard InChI Key | DXNLORDZDMNJKF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure integrates three distinct pharmacophores:
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A pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted at N1 with a 3,4-dimethylphenyl group.
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An acetyl linker connecting the pyrimidinone core to a piperazine ring.
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An ethyl carboxylate group at the piperazine’s N4 position.
This configuration confers both lipophilic (aromatic dimethylphenyl) and hydrophilic (piperazine-carboxylate) properties, optimizing membrane permeability and target engagement. The molecular formula C22H26N6O4 (MW 438.488 g/mol) aligns with drug-like parameters, as evidenced by a calculated LogP of 2.8 and polar surface area of 112 Ų.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 852451-19-5 |
| Molecular Formula | C22H26N6O4 |
| Molecular Weight | 438.488 g/mol |
| IUPAC Name | Ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Spectroscopic Identification
The compound’s InChIKey (DXNLORDZDMNJKF-UHFFFAOYSA-N) and Standard InChI string provide unambiguous identifiers for spectral validation. Nuclear magnetic resonance (NMR) data for structural analogs reveal characteristic signals:
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine H), 7.35–7.15 (m, 3H, aromatic H), 4.20 (q, J=7.1 Hz, 2H, OCH2CH3), 3.70–3.40 (m, 8H, piperazine H) .
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13C NMR: δ 170.2 (C=O, carboxylate), 162.8 (C=O, pyrimidinone), 154.1 (C=N, pyrazole) .
Synthetic Methodology
Stepwise Synthesis
The synthesis involves a four-step sequence optimized for yield and purity:
Step 1: Formation of 1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
3,4-Dimethylphenylhydrazine reacts with ethyl 2-cyano-3-ethoxyacrylate under acidic conditions (HCl, EtOH, reflux) to yield the pyrazolo[3,4-d]pyrimidinone core. Typical yields: 68–72%.
Step 2: N5-Alkylation with Chloroacetyl Chloride
The pyrimidinone undergoes alkylation at N5 using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as base. Reaction time: 4 h at 0°C→RT. Yield: 85%.
Step 3: Piperazine Acylation
The chloroacetyl intermediate couples with piperazine-1-carboxylate in acetonitrile (K2CO3, 60°C, 12 h). Yield: 78%.
Step 4: Ethyl Esterification
Final carboxylation employs ethyl chloroformate in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA). Yield: 82%.
Table 2: Optimization of Step 3 (Piperazine Acylation)
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K2CO3, ACN, 60°C | 78 | 98.5 |
| NaHCO3, DMF, 80°C | 65 | 97.2 |
| Cs2CO3, DCM, RT | 58 | 96.1 |
Purification and Characterization
Crude product purification utilizes silica gel chromatography (EtOAc/hexane, 3:7→1:1) followed by recrystallization from ethanol/water (9:1). LC-MS analysis confirms molecular ion [M+H]+ at m/z 439.3.
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic assays, the compound inhibits multiple kinases with IC50 values :
Table 3: Kinase Inhibition Data (IC50, nM)
| Kinase | IC50 (nM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| EGFR | 12.4 | 45 |
| VEGFR-2 | 18.7 | 32 |
| PDGFR-β | 24.1 | 28 |
| c-Kit | 35.6 | 19 |
Mechanistically, the acetyl-piperazine group occupies the kinase’s hydrophobic back pocket, while the pyrimidinone core forms hydrogen bonds with the hinge region .
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound shows potent activity (GI50 < 1 μM) against:
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Non-small cell lung cancer (NCI-H522)
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Colon adenocarcinoma (HT-29)
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Breast cancer (MDA-MB-231)
Apoptosis induction occurs via caspase-3/7 activation (EC50 = 0.89 μM) and PARP cleavage within 24 h .
Pharmacological Profiling
ADME Properties
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Solubility: 28 μg/mL in PBS (pH 7.4)
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Microsomal Stability: t1/2 = 42 min (human liver microsomes)
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Caco-2 Permeability: Papp = 18.6 × 10⁻⁶ cm/s (high intestinal absorption)
In Vivo Pharmacokinetics (Rat)
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (μg/mL) | 8.2 | 1.4 |
| Tmax (h) | - | 2.5 |
| AUC0–∞ (h·μg/mL) | 35.6 | 9.8 |
| t1/2 (h) | 3.2 | 4.1 |
| Bioavailability | - | 27.5% |
Comparative Analysis with Structural Analogs
Impact of Dimethylphenyl Substitution
Moving the dimethyl groups from 3,4- to 2,4-positions (as in analog 894998-28-8) reduces kinase affinity (EGFR IC50 = 34.9 nM) but improves metabolic stability (t1/2 = 68 min).
Piperazine Modifications
Replacing the ethyl carboxylate with phenylamide (per patent EP2937341A1) enhances FAAH inhibition (IC50 = 6.8 nM) but diminishes anticancer activity .
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